molecular formula C13H9BrO B3033872 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde CAS No. 1237107-66-2

4-Bromo-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B3033872
CAS No.: 1237107-66-2
M. Wt: 261.11 g/mol
InChI Key: KBDRVBHOXVVOPL-UHFFFAOYSA-N
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Description

4-Bromo-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with the molecular formula C13H9BrO It is a derivative of biphenyl, where a bromine atom is substituted at the 4th position and an aldehyde group at the 3rd position of the biphenyl ring

Scientific Research Applications

4-Bromo-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: It is used in the manufacture of specialty chemicals and materials, including polymers and dyes.

Biochemical Analysis

Biochemical Properties

4-Bromo-[1,1’-biphenyl]-3-carbaldehyde plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with cytochrome P-450-dependent monooxygenases, which are enzymes involved in the metabolism of various substances in the liver . The interaction between 4-Bromo-[1,1’-biphenyl]-3-carbaldehyde and these enzymes leads to its reduction to biphenyl, highlighting its role in metabolic processes.

Cellular Effects

The effects of 4-Bromo-[1,1’-biphenyl]-3-carbaldehyde on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, its interaction with cytochrome P-450 enzymes can lead to changes in the expression of genes involved in detoxification processes . Additionally, 4-Bromo-[1,1’-biphenyl]-3-carbaldehyde can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of 4-Bromo-[1,1’-biphenyl]-3-carbaldehyde involves its binding interactions with biomolecules. This compound binds to cytochrome P-450 enzymes, leading to the inhibition or activation of these enzymes . The binding of 4-Bromo-[1,1’-biphenyl]-3-carbaldehyde to these enzymes can result in changes in gene expression, particularly those genes involved in metabolic and detoxification pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-[1,1’-biphenyl]-3-carbaldehyde can change over time. This compound is relatively stable, but it can undergo degradation under certain conditions. Long-term studies have shown that 4-Bromo-[1,1’-biphenyl]-3-carbaldehyde can have lasting effects on cellular function, particularly in in vitro studies where it has been observed to influence enzyme activity and gene expression over extended periods .

Dosage Effects in Animal Models

The effects of 4-Bromo-[1,1’-biphenyl]-3-carbaldehyde vary with different dosages in animal models. At lower doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, 4-Bromo-[1,1’-biphenyl]-3-carbaldehyde can exhibit toxic effects, including liver damage and disruption of metabolic processes . These threshold effects highlight the importance of dosage considerations in experimental settings.

Metabolic Pathways

4-Bromo-[1,1’-biphenyl]-3-carbaldehyde is involved in several metabolic pathways, primarily through its interaction with cytochrome P-450 enzymes. These enzymes facilitate the reduction of 4-Bromo-[1,1’-biphenyl]-3-carbaldehyde to biphenyl, a process that involves various cofactors and intermediate metabolites . This interaction can affect metabolic flux and the levels of specific metabolites within the cell.

Transport and Distribution

Within cells and tissues, 4-Bromo-[1,1’-biphenyl]-3-carbaldehyde is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall activity and function . The transport and distribution mechanisms are crucial for understanding the compound’s effects at the cellular level.

Subcellular Localization

The subcellular localization of 4-Bromo-[1,1’-biphenyl]-3-carbaldehyde is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects . The localization of 4-Bromo-[1,1’-biphenyl]-3-carbaldehyde is essential for its activity and function, as it determines the specific interactions and processes it can influence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-[1,1’-biphenyl]-3-carbaldehyde typically involves the bromination of biphenyl followed by formylation. One common method is the bromination of biphenyl using bromine in the presence of a catalyst such as iron or aluminum chloride. The resulting 4-bromobiphenyl is then subjected to a formylation reaction using a reagent like dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl4).

Industrial Production Methods

Industrial production methods for 4-Bromo-[1,1’-biphenyl]-3-carbaldehyde are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-[1,1’-biphenyl]-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with a hydroxyl group using aqueous sodium hydroxide (NaOH).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Aqueous sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

    Oxidation: 4-Bromo-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 4-Bromo-[1,1’-biphenyl]-3-methanol.

    Substitution: 4-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde.

Comparison with Similar Compounds

4-Bromo-[1,1’-biphenyl]-3-carbaldehyde can be compared with other similar compounds such as:

    4-Bromo-[1,1’-biphenyl]-2-carbaldehyde: Similar structure but with the aldehyde group at the 2nd position.

    4-Chloro-[1,1’-biphenyl]-3-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.

    4-Bromo-[1,1’-biphenyl]-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

These compounds share similar chemical properties but differ in their reactivity and applications due to the different functional groups and positions of substitution.

Properties

IUPAC Name

2-bromo-5-phenylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO/c14-13-7-6-11(8-12(13)9-15)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDRVBHOXVVOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-Bromosuccinimide (7.35 g) and benzoyl peroxide (196 mg) were added to a solution of 4-bromo-2-methylbiphenyl (5.0 g) in carbon tetrachloride (150 ml), and the mixture was stirred over night under reflux condition. After cooling to room temperature, the reaction mixture was poured into water and extracted with chloroform. The organic layer was washed with saturated saline solution and dried over anhydrous magnesium sulfate. After filtration, the solvent was evaporated therefrom under reduced pressure to give the residue. The residue was purified by silica gel column chromatography (n-hexane-ethyl acetate) to obtain 4-bromo-2-(dibromomethyl)biphenyl (7.9 g). Sodium acetate (9.6 g) was added to a solution of 4-bromo-2-(dibromomethyl)biphenyl in acetic acid (240 ml) and stirred for two days under reflux condition. After cooling to room temperature, 4M hydrochloric acid (50 ml) was added to the reaction mixture, and the resulting mixture was stirred for two hours under reflux condition. After cooling to room temperature, the solvent was evaporated therefrom under reduced pressure to give the residue, ethyl acetate was added to the resulting residue, and the resultant was washed with 1M hydrochloric acid and saturated saline solution in order and dried over anhydrous magnesium sulfate. After filtration, the solvent was evaporated from the filtrate under reduced pressure to give the residue, and the resulting residue was dried to obtain 4-bromo biphenyl-3-carboaldehyde (5.05 g).
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
4-bromo-2-(dibromomethyl)biphenyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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